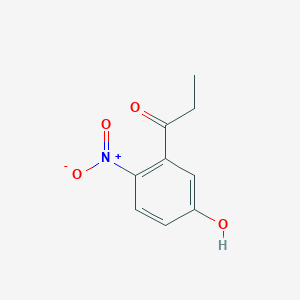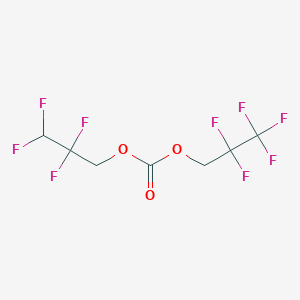
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C10H8F13O3. This compound is characterized by its unique chemical structure, which includes both fluorinated and carbonate groups. It is commonly used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of 3-fluoropropanol with 1H,1H,2H,2H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Purification of the final product is achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Scientific Research Applications
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Industry: Utilized in the development of advanced materials, including coatings and surfactants.
Mechanism of Action
The mechanism of action of 3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with molecular targets through its fluorinated and carbonate groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonate group can undergo hydrolysis, releasing active intermediates that interact with specific pathways and targets within cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropropyl 1H,1H,2H,2H-perfluorooctyl carbonate
- 3-Fluoropropyl 1H,1H,2H,2H-perfluorobutyl carbonate
- 3-Fluoropropyl 1H,1H,2H,2H-perfluorodecyl carbonate
Uniqueness
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate is unique due to its specific chain length and the balance between hydrophobic and hydrophilic properties. This balance makes it particularly suitable for applications requiring precise control over molecular interactions and solubility.
Properties
Molecular Formula |
C10H10F10O3 |
|---|---|
Molecular Weight |
368.17 g/mol |
IUPAC Name |
3-fluoropropyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C10H10F10O3/c11-3-1-4-22-6(21)23-5-2-7(12,13)8(14,15)9(16,17)10(18,19)20/h1-5H2 |
InChI Key |
JMLXYCFBJNWORV-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


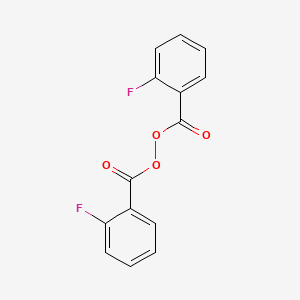
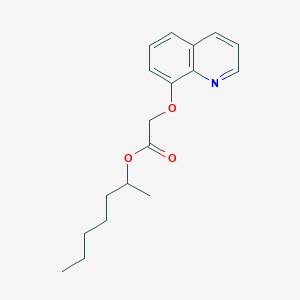
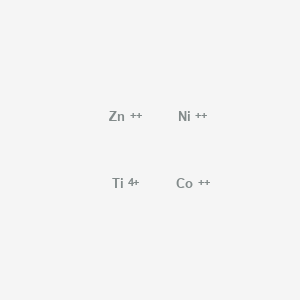



![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)


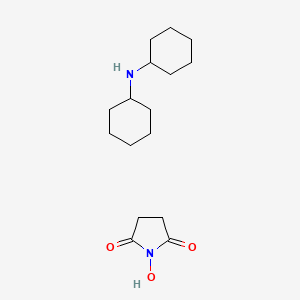
![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)
